7-Hydroxy Amoxapine-d8: A Technical Guide for Researchers
7-Hydroxy Amoxapine-d8: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, metabolic pathway, and analytical methodologies for 7-Hydroxy Amoxapine-d8. This deuterated analog of a key amoxapine (B1665473) metabolite is a critical tool in pharmacokinetic and metabolic studies.
Core Chemical Properties
7-Hydroxy Amoxapine-d8 is a deuterated form of 7-Hydroxy Amoxapine, an active metabolite of the tricyclic antidepressant Amoxapine. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays.
| Property | Value | Source |
| Molecular Formula | C₁₇H₈D₈ClN₃O₂ | [1] |
| Molecular Weight | 337.83 g/mol | [2] |
| CAS Number | 1216833-74-7 | [1] |
| Parent Compound | Amoxapine (CAS: 14028-44-5) | [3] |
| Unlabelled Metabolite | 7-Hydroxyamoxapine (B25571) (CAS: 37081-76-8) | [4] |
Metabolic Pathway of Amoxapine
Amoxapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6, to form its two major active metabolites: 7-hydroxyamoxapine and 8-hydroxyamoxapine.[5] 7-hydroxyamoxapine is a potent dopamine (B1211576) receptor antagonist and contributes to the neuroleptic properties of amoxapine.[6]
Experimental Protocols
Bioanalytical Method for Quantification in Human Serum using LC-MS/MS
This section outlines a representative protocol for the quantification of 7-Hydroxy Amoxapine in human serum, using 7-Hydroxy Amoxapine-d8 as an internal standard. This method is a composite of established techniques for the analysis of amoxapine and its metabolites.[7][6][8]
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample clean-up prior to LC-MS/MS analysis.[6]
-
To 100 µL of human serum in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the internal standard (7-Hydroxy Amoxapine-d8).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. HPLC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of amoxapine and its hydroxylated metabolites.[6]
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute re-equilibration at initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 7-Hydroxy Amoxapine and 7-Hydroxy Amoxapine-d8.
-
3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[1][4][9][10] Key validation parameters include:
-
Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.
-
Linearity: Establish the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Determine the closeness of measured values to the true values and the degree of scatter in the data, respectively.
-
Recovery: Evaluate the efficiency of the extraction procedure.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Investigate the stability of the analyte in the biological matrix under various storage and handling conditions.
Synthesis of Deuterated Analogs
The synthesis of deuterated compounds like 7-Hydroxy Amoxapine-d8 typically involves the use of deuterated reagents or solvents in the synthetic pathway of the parent molecule.[11][12][13][14] For example, a common strategy is the introduction of deuterium at specific positions through reactions such as deuterated reductions or by using deuterated building blocks during the synthesis of the piperazine (B1678402) ring of amoxapine.
References
- 1. anivet.au.dk [anivet.au.dk]
- 2. ClinPGx [clinpgx.org]
- 3. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of amoxapine and its metabolites in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. antisel.gr [antisel.gr]
- 9. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 14. epj-conferences.org [epj-conferences.org]
